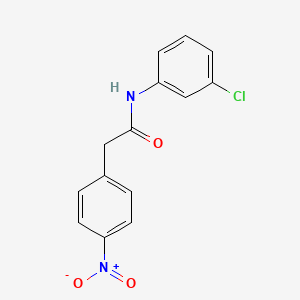
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in the 1970s and has since been widely studied for its potential therapeutic applications. In
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid is not fully understood, but it is thought to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has also been shown to modulate the activity of ion channels and transporters, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the transient receptor potential (TRP) channels.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in response to inflammatory stimuli. It has also been shown to reduce the activity of ion channels and transporters, such as the CFTR and TRP channels, which are involved in various physiological processes such as ion transport and cell signaling.
实验室实验的优点和局限性
One of the main advantages of using N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid in lab experiments is its well-established safety profile and low toxicity. It is also readily available and relatively inexpensive compared to other NSAIDs. However, one of the limitations of using N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid is its potential for off-target effects due to its broad range of biological activities. In addition, its solubility in aqueous solutions can be limited, which can affect its bioavailability and efficacy in certain experimental settings.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid. One area of interest is its potential use in treating various diseases such as cancer, cardiovascular disease, and neurological disorders. Another area of interest is its role in modulating the activity of ion channels and transporters in various cell types. Further studies are also needed to better understand its mechanism of action and potential off-target effects. Finally, the development of more efficient and effective synthesis methods for N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid could facilitate its use in various scientific research applications.
合成方法
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid can be synthesized through a multistep process involving the reaction of 3-chlorobenzoic acid with 4-nitrobenzene in the presence of thionyl chloride to form 3-chloro-4-nitrobenzoic acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models of inflammation and pain. It has also been studied for its potential use in treating various diseases such as cancer, cardiovascular disease, and neurological disorders. In addition, N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide acid has been used as a tool for studying the function of ion channels and transporters in various cell types.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-2-1-3-12(9-11)16-14(18)8-10-4-6-13(7-5-10)17(19)20/h1-7,9H,8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNLWSAICMMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

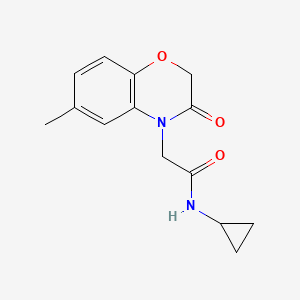
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5766048.png)
![ethyl 1-[4-(acetylamino)benzyl]-4-piperidinecarboxylate](/img/structure/B5766049.png)
![N-(4-bromophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5766052.png)
![1-isobutyl-7,7-dimethyl-2-(4-methylphenyl)-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5766059.png)
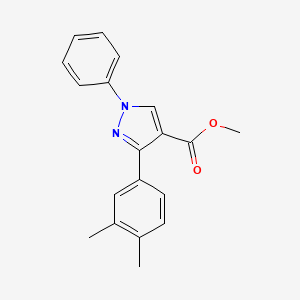
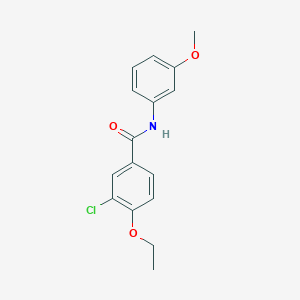
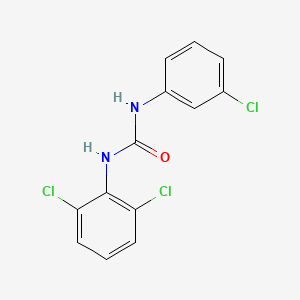
![N-[4-(difluoromethoxy)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5766074.png)
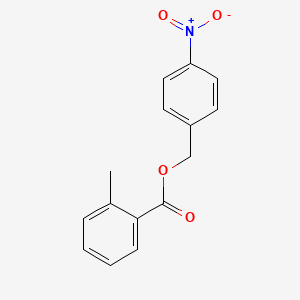
![2-ethyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5766085.png)


![N-(4-ethylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5766112.png)